An In-depth Technical Guide to 2-(Perfluorododecyl)ethyl Acrylate
An In-depth Technical Guide to 2-(Perfluorododecyl)ethyl Acrylate
Introduction
2-(Perfluorododecyl)ethyl acrylate is a specialized acrylic monomer distinguished by its long perfluorinated side chain. This unique molecular structure, combining a reactive acrylate group with a stable, low-energy perfluoroalkyl chain, imparts a remarkable set of properties to the polymers derived from it. These polymers are at the forefront of materials science, finding applications in fields that demand exceptional surface properties, such as extreme hydrophobicity and oleophobicity, chemical inertness, and thermal stability.[1][2] For researchers and professionals in materials science and drug development, a thorough understanding of this monomer's chemical properties is crucial for innovating new technologies, from advanced protective coatings to sophisticated biomedical devices. This guide offers a comprehensive exploration of the physicochemical properties, synthesis, polymerization behavior, and applications of 2-(Perfluorododecyl)ethyl acrylate, providing the foundational knowledge necessary for its effective utilization.
Physicochemical Properties
The distinct characteristics of 2-(Perfluorododecyl)ethyl acrylate stem directly from its molecular architecture: a polymerizable acrylate head and a long fluorinated tail. This structure results in a unique combination of physical and chemical properties that are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₇F₂₅O₂ | [3] |
| Molecular Weight | 718.19 g/mol | [3] |
| CAS Number | 21652-58-4 | [3] |
| Appearance | Off-white solid | [4] |
| Melting Point | 48-53 °C | [4] |
| Boiling Point | 122 °C at 4 mmHg | [4] |
| Density | 1.32 g/mL at 25 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | [4] |
| Storage Temperature | 2-8 °C | [5][6] |
The long perfluorododecyl chain is responsible for the low surface energy, hydrophobicity, and oleophobicity of the resulting polymers.[1] The acrylate group, on the other hand, provides a reactive site for polymerization, allowing for the creation of a wide range of polymeric materials.[1][5]
Synthesis and Purification
The synthesis of 2-(Perfluorododecyl)ethyl acrylate is typically achieved through the esterification of 2-(perfluorododecyl)ethanol with acryloyl chloride. This reaction is a standard method for producing acrylate monomers and can be carried out under relatively mild conditions.
A general laboratory-scale synthesis protocol is as follows:
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Reaction Setup: A solution of 2-(perfluorododecyl)ethanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.
-
Addition of Acryloyl Chloride: Acryloyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent unwanted side reactions, including polymerization of the acrylate product.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alcohol.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with a dilute aqueous acid solution to neutralize the excess base. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure. The crude product is often purified by column chromatography on silica gel to yield the pure 2-(Perfluorododecyl)ethyl acrylate.
Caption: General workflow for the synthesis of 2-(Perfluorododecyl)ethyl acrylate.
Polymerization Behavior
The acrylate functionality of 2-(Perfluorododecyl)ethyl acrylate allows it to undergo polymerization through various mechanisms, most commonly free-radical polymerization.[1] This enables the creation of homopolymers and copolymers with tailored properties.
Free-Radical Polymerization:
This is the most common method for polymerizing 2-(Perfluorododecyl)ethyl acrylate. The polymerization can be initiated using thermal initiators (e.g., AIBN) or photoinitiators. The reaction is typically carried out in a fluorinated solvent to ensure the solubility of both the monomer and the resulting polymer.
Controlled Radical Polymerization:
Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7] These methods are particularly useful for creating block copolymers where a fluorinated block can be combined with other polymer blocks to create materials with unique self-assembly properties.[7]
The resulting poly(2-(Perfluorododecyl)ethyl acrylate) exhibits a high degree of crystallinity due to the ordered packing of the long perfluoroalkyl side chains.[8] This crystalline structure contributes to the polymer's excellent thermal stability and robust mechanical properties.
Caption: Polymerization pathways for 2-(Perfluorododecyl)ethyl acrylate.
Core Applications
The unique properties of polymers derived from 2-(Perfluorododecyl)ethyl acrylate make them highly valuable in a variety of advanced applications.
-
Superhydrophobic and Oleophobic Surfaces: The extremely low surface energy of these polymers leads to surfaces that are highly repellent to both water and oil.[9][10] This is critical for creating self-cleaning coatings, anti-fouling surfaces for marine applications, and stain-resistant textiles.[9][11]
-
Protective Coatings: The chemical inertness and durability of fluorinated polymers make them ideal for protective coatings in harsh environments.[1] They can protect surfaces from corrosion, weathering, and chemical attack.
-
Biomaterials and Drug Delivery: In the biomedical field, the biocompatibility and low friction properties of these polymers are advantageous for coatings on medical devices and implants. Their hydrophobic nature can also be utilized in the design of controlled-release drug delivery systems.
-
Textile and Leather Finishing: Treating textiles and leather with these polymers imparts durable water and oil repellency, enhancing their performance and longevity.[12]
Safety and Handling
While 2-(Perfluorododecyl)ethyl acrylate is not classified as a hazardous substance according to GHS criteria, standard laboratory safety precautions should always be observed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the monomer.[13][14]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[6][13]
-
Storage: Store the monomer in a cool, dry place away from light and sources of ignition, as it can be light-sensitive.[4][6] Recommended storage is at 2-8°C to inhibit premature polymerization.[5][6]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[13]
Conclusion
2-(Perfluorododecyl)ethyl acrylate is a highly versatile and valuable monomer for the development of advanced materials. Its unique combination of a polymerizable acrylate group and a long, stable perfluoroalkyl chain provides a direct route to polymers with exceptional surface properties, chemical resistance, and thermal stability. For researchers and scientists, a deep understanding of its chemical properties, synthesis, and polymerization behavior is key to unlocking its full potential in creating next-generation technologies across a wide range of industries.
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